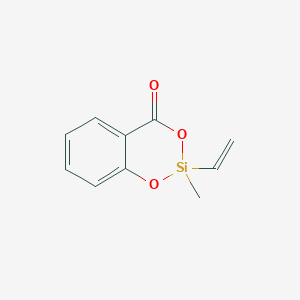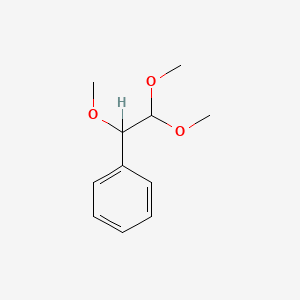
(1,2,2-Trimethoxyethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,2-Trimethoxyethyl)benzene: is an organic compound characterized by a benzene ring substituted with a 1,2,2-trimethoxyethyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethoxyethyl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,2,2-trimethoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as mixing, reaction, separation, and purification. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (1,2,2-Trimethoxyethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are used under controlled temperatures.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium is a common oxidizing agent.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include halogenated or nitro-substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include more saturated benzene derivatives.
科学的研究の応用
Chemistry: (1,2,2-Trimethoxyethyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. They may serve as lead compounds in the development of new drugs and therapeutic agents .
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings. Its aromatic properties make it suitable for use in the formulation of perfumes and other scented products .
作用機序
Molecular Targets and Pathways: The mechanism of action of (1,2,2-Trimethoxyethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic ring and methoxy groups can participate in various biochemical pathways, influencing cellular processes and metabolic activities .
類似化合物との比較
Anisole (Methoxybenzene): Anisole is a simpler aromatic compound with a single methoxy group attached to the benzene ring.
Veratrole (1,2-Dimethoxybenzene): Veratrole has two methoxy groups attached to the benzene ring.
Guaiacol (2-Methoxyphenol): Guaiacol contains a methoxy group and a hydroxyl group attached to the benzene ring.
Uniqueness: (1,2,2-Trimethoxyethyl)benzene is unique due to its three methoxy groups and the ethyl linkage to the benzene ring. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
54845-42-0 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
1,2,2-trimethoxyethylbenzene |
InChI |
InChI=1S/C11H16O3/c1-12-10(11(13-2)14-3)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |
InChIキー |
UDAWBGDTYWEDKT-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=CC=C1)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


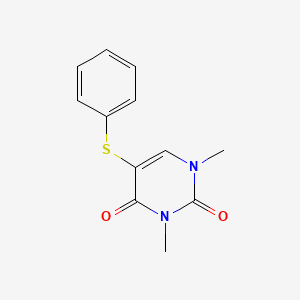
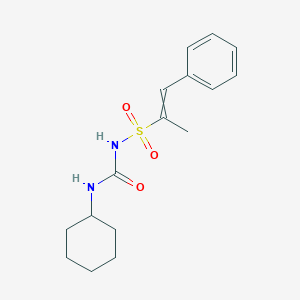
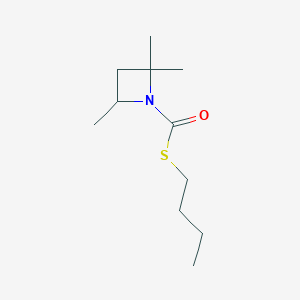

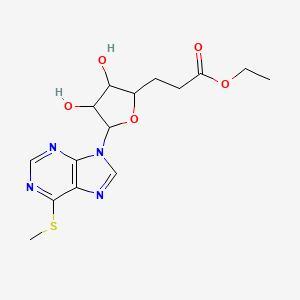
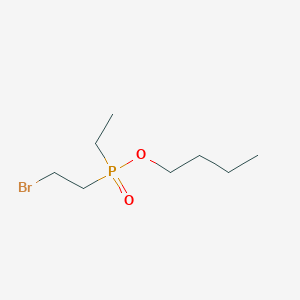
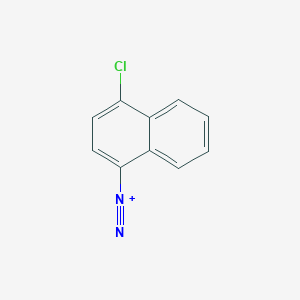
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
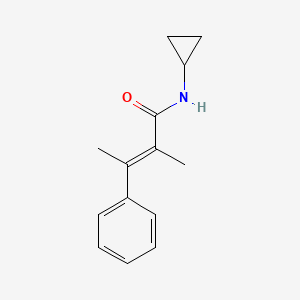

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
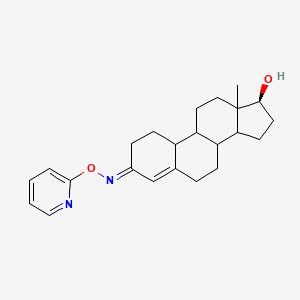
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
